molecular formula C8H3Cl2FN2 B1527661 1,4-Dichloro-6-fluorophthalazine CAS No. 1095639-59-0

1,4-Dichloro-6-fluorophthalazine

Cat. No.: B1527661
CAS No.: 1095639-59-0
M. Wt: 217.02 g/mol
InChI Key: JDYKLDHGCUOCSB-UHFFFAOYSA-N
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Description

1,4-Dichloro-6-fluorophthalazine is a chemical compound with the molecular formula C8H3Cl2FN2. It belongs to the class of phthalazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of chlorine and fluorine atoms on the benzene ring of the phthalazine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-6-fluorophthalazine can be synthesized through various synthetic routes. One common method involves the chlorination and fluorination of phthalazine under controlled conditions. The reaction typically requires the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like hydrogen fluoride (HF) or xenon difluoride (XeF2). The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures, such as proper ventilation and handling of hazardous chemicals, are essential to ensure a safe production environment.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-6-fluorophthalazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and ammonia (NH3).

Major Products Formed: The major products formed from these reactions include various derivatives of phthalazine, such as hydroxylated, aminated, and halogenated compounds.

Scientific Research Applications

1,4-Dichloro-6-fluorophthalazine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1,4-Dichloro-6-fluorophthalazine is similar to other phthalazine derivatives, such as 1,2-Dichloro-4-fluorophthalazine and 1,3-Dichloro-5-fluorophthalazine. its unique combination of chlorine and fluorine atoms on the benzene ring distinguishes it from these compounds. The presence of these halogens can influence the chemical reactivity and biological activity of the compound.

Comparison with Similar Compounds

  • 1,2-Dichloro-4-fluorophthalazine

  • 1,3-Dichloro-5-fluorophthalazine

  • 1,4-Dichloro-2-fluorophthalazine

  • 1,2-Dichloro-3-fluorophthalazine

Properties

IUPAC Name

1,4-dichloro-6-fluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)8(10)13-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYKLDHGCUOCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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